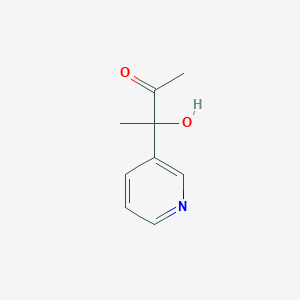

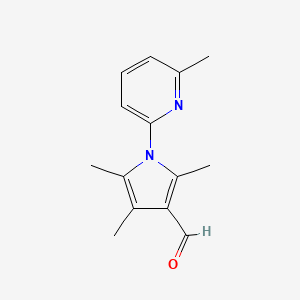

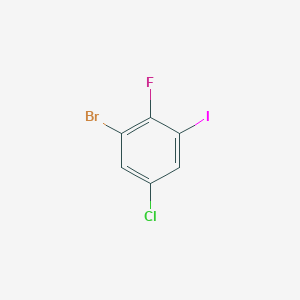

2,4,5-trimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 2,4,5-trimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde can involve regiospecific preparation from corresponding pyrrole-2-carbaldehydes. These processes can include steps like 5-lithiation after protecting the aldehyde function or metallation with certain reagents (Denat, Gaspard-Iloughmane, & Dubac, 1992).

Molecular Structure Analysis

The molecular structure of such compounds is generally defined by the pyrrole ring and its substituents. These structures exhibit polarized electronic properties due to the nature of their functional groups and bonding, which can be observed in crystallographic studies (Low, Trilleras, Cobo, Marchal, & Glidewell, 2007).

Applications De Recherche Scientifique

Formation and Fate of Related Compounds

A study by Zamora and Hidalgo (2015) on the formation and fate of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) highlights the complex interplay between lipid oxidation and the Maillard reaction in producing and eliminating processing-related food toxicants. This research suggests that similar compounds might also arise from intricate chemical interactions involving lipids and amino acids during food processing, indicating a potential area of application in understanding and mitigating food toxicants (Zamora & Hidalgo, 2015).

Production and Breakdown Pathways

Smit, Engels, and Smit (2009) reviewed the production and degradation pathways of branched aldehydes, key flavor compounds in food. Understanding these pathways is crucial for controlling flavor profiles in food products, suggesting that compounds with similar structures could play a role in flavor chemistry and food science (Smit, Engels, & Smit, 2009).

Chemistry and Properties of Pyrrole Derivatives

The chemistry and properties of pyrrole derivatives, as reviewed by Boča, Jameson, and Linert (2011), offer insights into the versatile applications of these compounds in creating complex molecules with potential uses ranging from pharmaceuticals to materials science. This suggests that the specific compound might also find applications in these areas (Boča, Jameson, & Linert, 2011).

Bioactive Heterocyclic Compounds

Research by Yoda (2020) on 3-hydroxycoumarin highlights the significance of heterocyclic compounds in pharmaceutical and agrochemical industries. This indicates that "2,4,5-trimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde" could potentially be explored for its bioactive properties and applications in these sectors (Yoda, 2020).

Propriétés

IUPAC Name |

2,4,5-trimethyl-1-(6-methylpyridin-2-yl)pyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-9-6-5-7-14(15-9)16-11(3)10(2)13(8-17)12(16)4/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJFQRAXVZAZCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2C(=C(C(=C2C)C=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-trimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{3-[3-(Trifluoromethyl)phenyl]-5-isoxazolyl}-1,3-thiazol-2-yl)pyridine](/img/structure/B2489217.png)

amino}acetamide](/img/structure/B2489224.png)

![(2E)-2-[(5-chloro-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile](/img/structure/B2489228.png)